7-Chloro-3-methoxyquinoline
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Overview
Description
7-Chloro-3-methoxyquinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a chlorine atom at the 7th position and a methoxy group at the 3rd position. This compound is known for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters . Additionally, microwave-assisted synthesis has been explored as a green and efficient method for preparing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-3-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Antimalarial Activity: The compound is believed to interfere with the heme detoxification process in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
7-Chloro-3-methoxyquinoline can be compared with other similar compounds in the quinoline family:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
7-Chloroquinoline: Lacks the methoxy group at the 3rd position, which can influence its biological activity and chemical reactivity.
The unique combination of the chlorine atom at the 7th position and the methoxy group at the 3rd position in this compound contributes to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |
InChI Key |
FQEDOJSBSBRDPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)Cl |
Origin of Product |
United States |
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